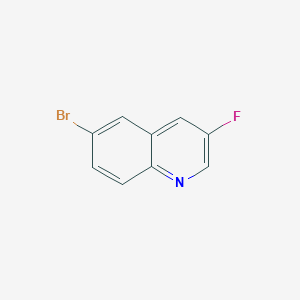

6-Bromo-3-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAKIXQUXLAVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735545 | |

| Record name | 6-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355583-13-9 | |

| Record name | 6-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for molecular design, enabling interactions with a diverse range of biological targets. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the quinoline ring system profoundly influences the molecule's physicochemical and pharmacological properties. This guide focuses on a specific, yet highly significant derivative: 6-Bromo-3-fluoroquinoline.

The presence of a bromine atom at the 6-position and a fluorine atom at the 3-position imparts unique electronic and steric characteristics to the quinoline core. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of the quinoline nitrogen. Bromine, a larger and more polarizable halogen, can serve as a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective utilization in drug discovery and development programs.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details robust experimental protocols for the determination of key parameters, offering insights into the causality behind methodological choices. By presenting this information in a structured and accessible format, this guide aims to empower researchers to unlock the full potential of this versatile building block in the pursuit of novel therapeutics.

Core Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting point, boiling point, and pKa, are not extensively reported in the public domain for this specific isomer. In such cases, the table indicates that the data is not available (N/A) and the subsequent sections provide detailed protocols for their experimental determination.

| Property | Value | Source(s) |

| Chemical Structure |  | - |

| CAS Number | 1355583-13-9 | [1][2] |

| Molecular Formula | C₉H₅BrFN | [3][4] |

| Molecular Weight | 226.05 g/mol | [2][3] |

| Purity | Typically ≥98% | [3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Principle: The melting point is determined by heating a small, powdered sample of the compound in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

Using a spatula, finely grind the solid into a powder.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Melting Point Measurement:

-

Insert the capillary tube into the heating block of a calibrated melting point apparatus.

-

For an unknown compound, it is advisable to first perform a rapid determination by heating at a rate of 10-20 °C per minute to get an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat at a much slower rate, approximately 1-2 °C per minute, when approaching the previously determined approximate melting point.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the last crystal of the solid melts (T_final).

-

The melting point is reported as the range between T_initial and T_final.

-

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement. Using a fresh sample for the precise determination is necessary because some compounds may decompose or undergo a phase change upon melting and resolidifying.

Determination of Solubility

Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for reaction setup, purification, and formulation.

Principle: The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the solute in the saturated solution is then quantified.

Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

Causality Behind Experimental Choices: The extended equilibration time is necessary to ensure that the dissolution and precipitation rates become equal, resulting in a true equilibrium solubility measurement. Centrifugation and filtration are critical steps to separate the saturated solution from the undissolved solid, preventing overestimation of the solubility. HPLC-UV is a highly sensitive and specific method for quantifying the concentration of organic molecules in solution.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For a quinoline derivative, the pKa of the protonated quinoline nitrogen is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Principle: The pKa can be determined spectrophotometrically by measuring the change in the UV-Vis absorbance of the compound as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Experimental Workflow:

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) in which it is freely soluble.

-

Prepare a series of buffer solutions with accurately known pH values spanning a range that is expected to bracket the pKa of the quinoline nitrogen (a typical range for quinolines is pH 2-7).

-

To each buffer solution, add a small, constant volume of the stock solution to achieve a final concentration that gives a measurable absorbance in the UV-Vis spectrophotometer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.

-

-

UV-Vis Spectroscopic Measurement:

-

Record the UV-Vis spectrum of each buffered solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify one or more wavelengths where the absorbance changes significantly as a function of pH. This change is due to the different electronic transitions of the protonated and deprotonated forms of the molecule.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the corresponding pH values.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance change.

-

Causality Behind Experimental Choices: The use of buffers is essential to control the pH of the solutions accurately. The selection of an appropriate wavelength for analysis is critical to maximize the signal-to-noise ratio of the measurement. The sigmoidal relationship between absorbance and pH is a direct consequence of the equilibrium between the acidic and basic forms of the molecule as described by the Henderson-Hasselbalch equation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. While specific experimental spectra for this compound are not widely available in public databases, this section outlines the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the nitrogen atom. Protons on the pyridine ring are generally expected to be more deshielded (appear at a higher ppm) than those on the benzene ring. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons directly attached to the electronegative fluorine and bromine atoms will be significantly affected. The carbon at the 3-position will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule. Key expected peaks include:

-

C=N and C=C stretching vibrations: In the aromatic region, typically between 1600 and 1450 cm⁻¹.

-

C-H stretching vibrations: For the aromatic protons, typically appearing just above 3000 cm⁻¹.

-

C-F stretching vibration: A strong absorption band is expected in the region of 1250-1000 cm⁻¹.

-

C-Br stretching vibration: This will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). For this compound (C₉H₅BrFN), the expected molecular ion peaks would be around m/z 225 and 227.[5][6][7]

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for quinolines may involve the loss of small neutral molecules or radicals.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, offering multiple avenues for structural modification and optimization of pharmacological properties. A thorough understanding of its physicochemical properties is fundamental to its successful application. This technical guide has provided a framework for this understanding by summarizing available data and, more importantly, by presenting detailed, robust experimental protocols for the determination of key parameters such as melting point, solubility, and pKa. The outlined methodologies, grounded in established scientific principles, are designed to yield accurate and reproducible data. Furthermore, the guide has provided an overview of the expected spectroscopic features of this compound, which will aid in its structural characterization. By equipping researchers with this knowledge, this guide aims to facilitate the rational design and synthesis of novel quinoline-based therapeutic agents.

References

- Bai S, Dmitrenko O, Dybowski C. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magn Reson Chem. 2010 Jan;48(1):61-7.

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts | Download Table. [Link]

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Shaanxi Feilinuo Technology Co., Ltd. 乐研- 陕西菲尔米诺科技有限公司. [Link]

-

UCL. Chemical shifts. [Link]

-

ResearchGate. DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

SpectraBase. 6-Bromoquinoline - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S... [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. [Link]

-

J-Stage. Evaluation of N-Bromosuccinimide as a New Analytical Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics. [Link]

-

NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. [Link]

-

INIS-IAEA. mass spectrometric study of some fluoroquinolone drugs using electron ionization and. [Link]

-

PubChem. 6-bromo-3-(18F)fluoroquinolin-8-ol. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound - CAS:1355583-13-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1355583-13-9 | this compound - Moldb [moldb.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. asdlib.org [asdlib.org]

- 6. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

Introduction: The Strategic Importance of 6-Bromo-3-fluoroquinoline in Modern Drug Discovery

An In-Depth Technical Guide to the Structural and Conformational Analysis of 6-Bromo-3-fluoroquinoline

Prepared by: Gemini, Senior Application Scientist

Halogenated quinolines represent a class of heterocyclic compounds that are foundational to medicinal chemistry and drug discovery. The quinoline scaffold is recognized as a "privileged structure," a recurring molecular framework in numerous bioactive compounds, demonstrating a wide array of therapeutic activities including antimicrobial, anticancer, and anti-inflammatory effects.[1] The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with powerful tools to modulate a molecule's physicochemical and pharmacological properties.

This compound is a subject of significant interest due to its unique substitution pattern. The incorporation of fluorine, a small but highly electronegative atom, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] The fluorine atom at the C-3 position and a bromine atom at the C-6 position create a distinct electronic and steric profile. This di-halogenation offers multiple reactive sites for further chemical derivatization, positioning this compound as a valuable synthetic intermediate for constructing complex molecular architectures aimed at novel therapeutic targets.[2] Understanding the precise three-dimensional structure and conformational nuances of this molecule is therefore paramount for rational drug design and for elucidating its structure-activity relationships (SAR).

This guide provides a comprehensive analysis of the methodologies employed to characterize the structure and conformation of this compound, integrating insights from solid-state analysis, solution-state studies, and computational modeling.

Part 1: Solid-State Characterization via X-ray Crystallography

The Rationale for X-ray Crystallography

Single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive, high-resolution data on bond lengths, bond angles, and the spatial arrangement of atoms. For a molecule like this compound, this technique is crucial for validating the molecular geometry, understanding the planarity of the heterocyclic core, and, most importantly, revealing the intricate network of intermolecular interactions that govern how the molecules pack in a crystal lattice. These non-covalent interactions, such as halogen bonding and π-π stacking, are not merely structural curiosities; they can significantly influence material properties like solubility and provide insights into potential binding modes with biological macromolecules.[3]

While a specific crystal structure for this compound is not publicly available as of this guide's compilation, a comparative analysis of closely related halo-substituted quinoline and quinazoline derivatives provides a robust framework for predicting its structural properties.[4][5] Studies on similar compounds reveal that the crystal packing is often stabilized by a network of weak interactions, including C—H⋯F, C—H⋯Br, and C—H⋯O hydrogen bonds, as well as π-π stacking interactions.[3][6]

Predicted Crystallographic Parameters and Intermolecular Interactions

Based on analyses of related structures, the following characteristics can be anticipated for this compound.[3][5]

| Parameter | Expected Observation | Rationale & Comparative Insights |

| Crystal System | Likely Monoclinic or Triclinic | These systems are common for planar aromatic molecules, allowing for efficient packing.[5] |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) | Favored for molecules lacking chirality to maximize packing density. |

| Quinoline Core | Essentially Planar | The aromatic bicyclic system is inherently rigid and planar. |

| Key Interactions | Halogen Bonding (Br/F), π-π Stacking | The electron-deficient σ-hole on the bromine atom can interact with nucleophilic sites. The fluorine may participate in weak C—H⋯F hydrogen bonds. The planar aromatic rings are expected to engage in offset π-π stacking to stabilize the crystal lattice.[3] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standardized workflow for the structural determination of a crystalline compound like this compound.

-

Crystal Growth & Selection:

-

Causality: High-quality, single crystals devoid of defects are essential for obtaining sharp diffraction patterns.

-

Procedure: Dissolve the synthesized this compound in a suitable solvent system (e.g., hexane/ethyl acetate). Allow for slow evaporation at room temperature. Select a well-formed, transparent crystal (typically 0.1-0.3 mm) under a polarized microscope.[6]

-

-

Crystal Mounting & Data Collection:

-

Causality: The crystal must be held stationary in the X-ray beam and kept at a low temperature (typically 100 K) to minimize thermal vibrations, leading to higher resolution data.

-

Procedure: Mount the selected crystal on a cryoloop. Place the mounted crystal on a goniometer head in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a low-temperature device.[4]

-

-

Structure Solution and Refinement:

-

Causality: Raw diffraction data is a collection of intensities and positions of spots. Computational algorithms are required to solve the "phase problem" and generate an initial electron density map, which is then refined to fit the experimental data.

-

Procedure:

-

Process the raw data to integrate the intensities of the diffraction spots.

-

Solve the structure using direct methods or Patterson methods to locate the heavier atoms (like Bromine).

-

Refine the structural model using full-matrix least-squares on F². This iterative process adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

-

Locate hydrogen atoms from the difference Fourier map and refine their positions.

-

-

Workflow for X-ray Crystallography

Caption: Workflow for Single-Crystal X-ray Analysis.

Part 2: Solution-State Elucidation via NMR Spectroscopy

The Rationale for NMR Spectroscopy

While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and connectivity of this compound in solution. This is particularly relevant for drug development, as biological interactions occur in an aqueous environment. NMR provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), confirming the substitution pattern and the integrity of the molecule post-synthesis.[7][8]

Predicted Spectral Features

-

¹H NMR: The aromatic protons will appear as doublets and doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The proton at C-2 will be a doublet coupled to the fluorine at C-3. The proton at C-4 will be a singlet (or a very small doublet due to long-range coupling). The protons on the benzo-ring (C-5, C-7, C-8) will show characteristic splitting patterns influenced by the bromine at C-6.

-

¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbons attached to the electronegative fluorine (C-3) and nitrogen (C-2, C-8a) will be significantly downfield. The C-F coupling will be observable, with a large one-bond coupling (¹JCF) for C-3 and smaller two- and three-bond couplings for adjacent carbons.

-

¹⁹F NMR: A single resonance is expected for the fluorine at C-3. Its chemical shift and coupling to the proton at C-2 will be diagnostic.

Experimental Protocol: NMR Structural Characterization

-

Sample Preparation:

-

Causality: A homogeneous solution in a deuterated solvent is required to avoid large solvent proton signals and to provide a lock signal for the spectrometer.

-

Procedure: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

-

Data Acquisition:

-

Causality: A high-field spectrometer provides better signal dispersion and sensitivity. A standard set of 1D and 2D experiments is necessary for full structural assignment.

-

Procedure:

-

Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F).

-

Acquire a standard 1D ¹H spectrum.

-

Acquire 1D ¹³C{¹H} and ¹⁹F{¹H} spectra.

-

If necessary for unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

-

-

-

Data Processing and Analysis:

-

Causality: Raw NMR data (Free Induction Decay) must be mathematically transformed and corrected to produce an interpretable spectrum.

-

Procedure:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Integrate the ¹H signals to determine proton ratios.

-

Assign peaks to specific atoms in the molecule by analyzing chemical shifts, multiplicities, and 2D correlations.

-

-

Workflow for NMR Data Analysis

Caption: Workflow for NMR Structural Elucidation.

Part 3: In Silico Analysis via Computational Modeling

The Rationale for Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and analytical tool that complements experimental findings.[9] When experimental data is unavailable or difficult to obtain, DFT can provide highly accurate predictions of molecular geometry, conformational stability, and electronic properties.[8] For this compound, DFT allows us to:

-

Determine the lowest-energy conformation and obtain precise geometric parameters (bond lengths, angles).

-

Calculate and visualize the molecular electrostatic potential (MEP) map to identify regions susceptible to electrophilic or nucleophilic attack, which is crucial for understanding reactivity and intermolecular interactions.[9]

-

Analyze the frontier molecular orbitals (HOMO/LUMO) to understand the molecule's electronic properties and potential reactivity in chemical reactions.

Key Computational Insights

-

Geometry Optimization: A DFT calculation would confirm the planarity of the quinoline ring system. It would also provide precise bond lengths and angles, revealing the electronic influence of the F and Br substituents (e.g., shortening of the C-F bond, influence on the aromatic system).

-

Molecular Electrostatic Potential (MEP): The MEP map would likely show a region of negative potential (red/yellow) around the electronegative nitrogen and fluorine atoms, indicating sites favorable for electrophilic attack or hydrogen bond donation. The regions around the hydrogen atoms would show positive potential (blue).

-

Frontier Orbitals (HOMO/LUMO): The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) across the π-system would indicate the most probable sites for electron donation and acceptance, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[8]

Protocol: DFT Calculation for Structural Analysis

-

Structure Building:

-

Causality: An initial 3D structure is required as the starting point for the calculation.

-

Procedure: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

-

Geometry Optimization:

-

Causality: This is the most critical step, where the software iteratively adjusts the atomic positions to find the minimum energy structure on the potential energy surface.

-

Procedure: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The choice of functional and basis set represents a balance between computational cost and accuracy.[9]

-

-

Property Calculations:

-

Causality: Once the optimized geometry is obtained, single-point energy calculations are performed to derive various electronic properties.

-

Procedure: Using the optimized structure, perform calculations to generate the MEP map, molecular orbitals (HOMO/LUMO), and other desired properties.

-

Workflow for Computational Analysis

Caption: Workflow for DFT-based Structural Analysis.

Conclusion

A comprehensive structural and conformational analysis of this compound necessitates a synergistic application of multiple analytical techniques. X-ray crystallography provides the definitive solid-state structure and reveals key intermolecular interactions, while NMR spectroscopy validates the molecular connectivity in the biologically relevant solution state. Complementing these experimental methods, computational modeling with DFT offers profound insights into the molecule's lowest energy conformation and electronic properties, guiding the prediction of its reactivity and potential biological interactions. This integrated, multi-pronged approach is essential for advancing the rational design of novel therapeutics based on this promising halogenated quinoline scaffold.

References

- BenchChem. (2025, December). X-ray Crystallography of 2-(2-Chloroethyl)

- BenchChem. (n.d.). This compound. Benchchem.

- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

- Ghosh, S., et al. (2025). Exploring weak noncovalent interactions in a few halo-substituted quinolones.

- Nedolya, N. A., et al. (2024, March). One-Pot Synthesis of 2-(Alkylsulfanyl)quinolines from Aryl Isothiocyanates and Allenes or Alkynes.

- ResearchGate. (n.d.). Structures of the quinoline derivatives.

- D'Oliveira, K. A., et al. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega.

- ResearchGate. (n.d.). Conformational Analysis of Quinolines Substituted with Vinyloxyl or Vinylthio Group at the Ortho Position by Means of the NMR Selective Relaxation Method.

- ResearchGate. (n.d.). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

- Khalilov, L. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.

- BenchChem. (n.d.). 6-Bromo-7-fluoroquinolin-3-ol. Benchchem.

- ResearchGate. (2018, April). Molecular Modeling Studies of Novel Fluoroquinolone Molecules.

- Urbaniak, B., & Kokot, Z. J. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI.

- Basiri, A., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.

- Pishchur, D. P., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry.

- Gontijo, V. S., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance.

- Hryhoriv, O. V., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.

- Andriole, V. T. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules.

- Spînu, A. D., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

- Al-Hourani, B. J., et al. (2022). Synthesis, Antibacterial Evaluation, Crystal Structure and Molecular Interactions Analysis of New 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one.

- Nguessan, A. E., et al. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

Sources

- 1. This compound | 1355583-13-9 | Benchchem [benchchem.com]

- 2. 6-Bromo-7-fluoroquinolin-3-ol | Benchchem [benchchem.com]

- 3. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-3-fluoroquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 6-Bromo-3-fluoroquinoline. In the absence of readily available experimental spectra, this guide focuses on the prediction, interpretation, and theoretical underpinnings of the NMR characteristics of this halogenated quinoline. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of similar heterocyclic compounds. This document details experimental protocols for acquiring high-quality NMR spectra, provides in-depth analysis of predicted chemical shifts and coupling constants, and explains the influence of bromo and fluoro substituents on the quinoline ring system.

Introduction: The Significance of this compound in Medicinal Chemistry

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic molecules.[1] Their derivatives have demonstrated a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of the quinoline scaffold.

This compound is a key intermediate in the synthesis of various pharmaceutical agents. The bromine atom at the C6 position can serve as a handle for further functionalization through cross-coupling reactions, while the fluorine atom at the C3 position can enhance metabolic stability and binding affinity to target proteins.[2] Accurate structural characterization of this molecule is paramount for ensuring the purity and identity of downstream compounds in drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution.[3]

This guide will provide a detailed protocol for acquiring the ¹H and ¹³C NMR spectra of this compound and a thorough analysis of the predicted spectral data, offering insights into the complex interplay of substituent effects on the quinoline ring.

Experimental Protocol for NMR Spectroscopy

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.[3][4]

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity. Impurities from the synthesis, such as starting materials or by-products, will complicate spectral interpretation.[5]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6] Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, depending on the sample's solubility. The chosen solvent should not have signals that overlap with key resonances of the analyte.[6]

-

Concentration:

-

For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4]

-

For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

-

Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and lead to poor spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[4] However, referencing to the residual solvent peak is also a common practice.

NMR Instrument Parameters

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.[8]

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

-

Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm to cover the aromatic and any aliphatic regions.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans are usually sufficient for a moderately concentrated sample.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum and provide a nuclear Overhauser effect (NOE) enhancement of carbon signals.

-

Spectral Width: 200-250 ppm to encompass the full range of carbon chemical shifts.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) will be required depending on the sample concentration.

Predicted ¹H and ¹³C NMR Spectra and Interpretation

In the absence of experimental data, NMR prediction software provides a valuable tool for estimating chemical shifts and coupling constants.[9][10][11] The following predictions are based on established algorithms and an understanding of substituent effects.

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the standard IUPAC numbering for the quinoline ring system is used.

Figure 1: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts and coupling constants are summarized in Table 1. The aromatic region of the spectrum is expected to show five distinct signals.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.6 - 8.8 | d | ³J(H2-F3) ≈ 4-6 |

| H-4 | 7.8 - 8.0 | d | ⁴J(H4-F3) ≈ 2-3 |

| H-5 | 7.9 - 8.1 | d | ³J(H5-H7) ≈ 8-9 |

| H-7 | 7.6 - 7.8 | dd | ³J(H7-H5) ≈ 8-9, ⁴J(H7-H8) ≈ 2 |

| H-8 | 8.2 - 8.4 | d | ⁴J(H8-H7) ≈ 2 |

Interpretation of the ¹H NMR Spectrum:

-

H-2 and H-4: The presence of the electronegative fluorine at C3 will significantly influence the chemical shifts of the adjacent protons, H-2 and H-4. The fluorine atom will deshield these protons, causing them to resonate at a lower field (higher ppm). Furthermore, both H-2 and H-4 will exhibit coupling to the fluorine atom. The through-bond coupling will result in a doublet for H-2 (³JH-F) and a smaller doublet for H-4 (⁴JH-F).[12]

-

H-5, H-7, and H-8: These protons on the carbocyclic ring will be influenced by the bromine atom at C6. The bromine atom is also electronegative and will have a deshielding effect, particularly on the ortho proton H-5 and H-7.

-

H-8 is expected to be the most downfield proton on this ring due to its peri-relationship with the nitrogen atom. It will likely appear as a doublet due to coupling with H-7 (⁴J).

-

H-5 will appear as a doublet due to ortho-coupling with H-7 (³J).

-

H-7 will be a doublet of doublets, showing a large ortho-coupling to H-5 and a smaller meta-coupling to H-8.

-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. The spectrum is expected to show nine distinct signals for the quinoline carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |

| C-2 | 145 - 148 | d, ²J(C2-F3) ≈ 15-25 Hz |

| C-3 | 155 - 160 | d, ¹J(C3-F3) ≈ 240-260 Hz |

| C-4 | 120 - 123 | d, ³J(C4-F3) ≈ 5-10 Hz |

| C-4a | 128 - 131 | s |

| C-5 | 130 - 133 | s |

| C-6 | 118 - 121 | s |

| C-7 | 135 - 138 | s |

| C-8 | 125 - 128 | s |

| C-8a | 147 - 150 | s |

Interpretation of the ¹³C NMR Spectrum:

-

C-3: The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹JC-F) and will be significantly deshielded, appearing at a very low field.[13]

-

C-2 and C-4: The carbons adjacent to the C-F bond will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively.[13] These couplings are crucial for confirming the position of the fluorine substituent.

-

C-6: The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect" of bromine.

-

The remaining carbon signals will appear in the expected aromatic region, with their precise chemical shifts influenced by the combined electronic effects of the nitrogen heteroatom and the two halogen substituents.

Advanced NMR Experiments for Full Structural Confirmation

While ¹H and ¹³C NMR provide the primary structural information, 2D NMR experiments are invaluable for unambiguous assignment of all signals, especially in complex molecules.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the connection of adjacent protons. For this compound, COSY would confirm the coupling between H-5, H-7, and H-8.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom, providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two and three bonds. It is particularly useful for identifying quaternary carbons and for confirming the positions of substituents by observing long-range correlations. For instance, correlations from H-2 and H-4 to C-3 would confirm the location of the fluorine atom.

Figure 2: Workflow for the complete NMR-based structural elucidation of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding the ¹H and ¹³C NMR spectral characteristics of this compound. While experimental data is not currently available in the public domain, the detailed experimental protocols and in-depth analysis of predicted spectra offer a robust starting point for any researcher working with this compound. The key takeaways are the significant influence of the fluorine substituent on the chemical shifts and coupling constants of the pyridine ring, and the combined effects of the bromine and nitrogen atoms on the carbocyclic ring. The application of 2D NMR techniques is highly recommended for the complete and unambiguous structural confirmation of this and related halogenated quinoline derivatives.

References

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 3. organomation.com [organomation.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. rsc.org [rsc.org]

- 9. acdlabs.com [acdlabs.com]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. Download NMR Predict - Mestrelab [mestrelab.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

Navigating the Landscape of Fluorine NMR: An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 6-Bromo-3-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and molecular sciences, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful analytical technique. Its high sensitivity and the expansive chemical shift range of the ¹⁹F nucleus provide a unique window into molecular structure, dynamics, and interactions. This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles governing the ¹⁹F NMR chemical shift, with a specific focus on 6-Bromo-3-fluoroquinoline, a scaffold of interest in medicinal chemistry. By synthesizing theoretical underpinnings with practical experimental considerations, this document serves as a comprehensive resource for understanding and predicting the ¹⁹F NMR behavior of this and related fluorinated heterocyclic systems.

The Unique Power of ¹⁹F NMR in a Nutshell

The fluorine-19 nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance and a spin of ½, which results in sharp signals and high sensitivity, approaching that of protons (¹H). What truly sets ¹⁹F NMR apart is its vast chemical shift dispersion, often spanning over 400 ppm. This wide range minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's structure and its interactions. In drug development, the introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, making ¹⁹F NMR an indispensable tool for characterizing these fluorinated drug candidates.

Deconstructing the ¹⁹F Chemical Shift in this compound: A Tale of Two Halogens

The ¹⁹F NMR chemical shift (δ) of this compound is primarily dictated by the electronic environment surrounding the fluorine atom at the 3-position. This environment is a complex interplay of inductive and resonance effects from the quinoline ring system and the bromine substituent at the 6-position.

The Quinoline Core: An Electron-Withdrawing Influence

The quinoline ring system, a bicyclic aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This overall electron-withdrawing character tends to deshield the fluorine nucleus, leading to a downfield shift (a less negative or more positive ppm value) compared to a simple fluorobenzene. The nitrogen atom's influence is transmitted through the π-system of the aromatic rings, affecting the electron density at the C-3 position where the fluorine is attached.

The Bromine Substituent: A Dual-Natured Contributor

The bromine atom at the 6-position exerts both inductive and resonance effects on the fluorine's chemical shift.

-

Inductive Effect (-I): Bromine is an electronegative atom and thus withdraws electron density through the sigma bond framework. This electron-withdrawing inductive effect deshields the fluorine nucleus, contributing to a further downfield shift.

-

Resonance Effect (+R): As a halogen, bromine possesses lone pairs of electrons that can be donated into the aromatic π-system. This resonance effect increases electron density at the ortho and para positions relative to the bromine. While the fluorine at position 3 is meta to the bromine at position 6, this resonance effect can still have a minor shielding influence, opposing the inductive effect.

In the case of halogens, the inductive effect generally outweighs the resonance effect. Therefore, the net electronic contribution of the bromine atom at the 6-position is expected to be electron-withdrawing, leading to a deshielding of the fluorine at the 3-position.

The interplay of these electronic factors is visually summarized in the diagram below:

Caption: Electronic effects influencing the ¹⁹F chemical shift in this compound.

Predicting the ¹⁹F NMR Chemical Shift: An Educated Estimation

| Compound | Solvent | ¹⁹F Chemical Shift (δ) in ppm | Reference |

| 3-Fluoroquinoline | CDCl₃ | -124.8 | Estimated from similar compounds |

| p-Bromofluorobenzene | CDCl₃ | -110.1 | Public spectral databases |

| m-Bromofluorobenzene | CDCl₃ | -110.0 | Public spectral databases |

Based on these values, the electron-withdrawing nature of the quinoline ring and the additional deshielding from the bromine substituent would suggest a chemical shift for this compound that is downfield (less negative) than that of 3-fluoroquinoline. A reasonable estimate would place the ¹⁹F chemical shift in the range of -115 to -125 ppm relative to CFCl₃.

A Self-Validating Protocol for Acquiring the ¹⁹F NMR Spectrum of this compound

The following step-by-step methodology provides a robust and self-validating system for obtaining a high-quality ¹⁹F NMR spectrum.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from fluorinated impurities.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and suitable choice.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: An internal reference standard is crucial for accurate chemical shift determination. A common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164.9 ppm. Add a small, known amount of the reference standard to the NMR tube.

NMR Instrument Setup and Acquisition

The following workflow outlines the key steps for setting up the NMR experiment:

Caption: A streamlined workflow for acquiring a ¹⁹F NMR spectrum.

Key Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, start with a wide spectral width (e.g., 200-250 ppm) to ensure the signal is captured.

-

Transmitter Offset (O1P): Center the spectral width around the expected chemical shift region (e.g., -120 ppm).

-

Number of Scans (NS): A relatively small number of scans (e.g., 16-64) is often sufficient due to the high sensitivity of ¹⁹F NMR.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.

Data Processing and Analysis

-

Fourier Transform (FT): Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before performing the Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (e.g., C₆F₆) to its known chemical shift value (-164.9 ppm).

-

Peak Picking and Coupling Analysis: Identify the chemical shift of the signal for this compound. Analyze the multiplicity of the signal to determine coupling constants (J-coupling) to neighboring protons (¹H-¹⁹F coupling).

Conclusion: A Predictive and Practical Framework

This in-depth technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the ¹⁹F NMR chemical shift of this compound. By dissecting the electronic contributions of the quinoline core and the bromine substituent, we can logically anticipate the chemical shift region for this molecule. The detailed, self-validating experimental protocol ensures the acquisition of high-quality, reproducible data. For researchers in drug development and related fields, a thorough grasp of these principles and practices is paramount for the effective characterization of novel fluorinated compounds, ultimately accelerating the journey from molecular design to therapeutic innovation.

References

-

Principles of ¹⁹F NMR Spectroscopy: An overview of the fundamental principles of fluorine NMR.

- Source: Wikipedia

-

URL: [Link]

-

¹⁹F NMR Chemical Shift Tables and Data: A compilation of ¹⁹F NMR chemical shift d

- Source: University of California, Santa Barbara, NMR Facility

-

URL: [Link]

- Influence of Substituents on ¹⁹F NMR Chemical Shifts: A discussion on the electronic effects that govern chemical shifts in fluorinated arom

-

Experimental Procedures for ¹⁹F NMR: Practical guidance on setting up and running ¹⁹F NMR experiments.

- Source: University of California, Santa Barbara, NMR Facility

-

URL: [Link]

-

¹⁹F NMR in Drug Discovery: A review of the applications of ¹⁹F NMR in the pharmaceutical industry.

- Source: National Center for Biotechnology Inform

-

URL: [Link]

A Technical Guide to the Solubility of 6-Bromo-3-fluoroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[1][2][3] 6-Bromo-3-fluoroquinoline is a halogenated quinoline derivative, a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[4][5] Understanding its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This guide provides a comprehensive framework for approaching the solubility of this compound, beginning with a theoretical analysis of its molecular structure and progressing to a detailed, field-proven experimental protocol for its quantitative determination.

Physicochemical and Structural Analysis of this compound

To predict the solubility of this compound, we must first analyze its structure to understand the intermolecular forces at play. The principle of "like dissolves like" is the foundational concept, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7][8][9][10]

Molecular Structure:

-

Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar and capable of π-π stacking interactions.

-

Nitrogen Atom: The nitrogen at position 1 introduces a degree of polarity and can act as a hydrogen bond acceptor.

-

Halogen Substituents:

-

Bromine (Br) at C6: Bromine is a large, polarizable halogen that contributes to van der Waals forces. Its electron-withdrawing nature can influence the electron density of the aromatic system.[11]

-

Fluorine (F) at C3: Fluorine is highly electronegative, creating a strong dipole moment in the C-F bond. It is a weak hydrogen bond acceptor.

-

-

Overall Polarity: The molecule possesses a moderate overall polarity. It is not as nonpolar as a simple hydrocarbon like hexane, but it lacks strong hydrogen bond donating capabilities, making it less polar than alcohols or water. Fluoroquinolones are known for their crystalline structure and generally low water solubility.[12]

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common organic solvents.[13][14][15][16] These predictions are qualitative and serve as a starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low to Moderate | The nonpolar quinoline core will interact favorably with these solvents, but the polar C-F, C-Br, and C-N bonds will limit high solubility. Toluene may be a better solvent than alkanes due to potential π-π stacking. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar groups of the solute. Solvents like DMF and DMSO are powerful, highly polar solvents capable of dissolving a wide range of compounds and are expected to be very effective.[17] Halogenated solvents may have specific favorable interactions.[18] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors to the quinoline nitrogen. Solubility is expected to be decent but may be limited by the energy required to break the solvent's strong hydrogen-bonding network to accommodate the largely non-polar solute. |

Experimental Determination of Thermodynamic Solubility

While prediction is useful, quantitative data must be obtained experimentally.[2] The gold standard for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method , as outlined in OECD Guideline 105.[19][20][21][22][23] This method measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol (Shake-Flask Method)

This protocol ensures a self-validating and reproducible measurement of solubility.

A. Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[3]

B. Protocol:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" is critical; undissolved solid must be visible after equilibration to ensure saturation. A starting point is ~10-20 mg per 1 mL of solvent.

-

Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain. A preliminary time-course experiment can confirm the time to equilibrium.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles.

-

-

Quantification by HPLC-UV:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (in which it is highly soluble, like acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of at least five calibration standards through serial dilution.[24]

-

Sample Preparation: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of your calibration curve.

-

Analysis: Inject the standards and the diluted sample onto the HPLC system.[24][25][26] A typical reversed-phase method (C18 column) with a mobile phase of acetonitrile and water is a good starting point. Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., determined by a UV scan).

-

-

Data Analysis and Calculation:

-

Plot the peak area from the HPLC chromatograms of the standards versus their known concentrations to generate a calibration curve.

-

Determine the linear regression equation (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid curve.

-

Use the peak area of the diluted sample and the regression equation to calculate its concentration.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.

-

Data Reporting

Quantitative results should be presented clearly, typically in units of mg/mL and mol/L.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Example: Dichloromethane | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Example: Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Example: Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Example: Acetonitrile | 25.0 ± 0.5 | Experimental Value | Calculated Value |

Conclusion

The solubility of this compound is governed by its moderately polar, halogenated aromatic structure. While theoretical predictions suggest high solubility in polar aprotic solvents and moderate solubility in polar protic and non-polar aromatic solvents, these estimations must be confirmed through rigorous experimental measurement. The shake-flask method coupled with HPLC-UV quantification provides a robust and reliable means to generate the precise solubility data essential for advancing the development of this and other promising compounds in the pharmaceutical pipeline.

References

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

-

IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Retrieved from [Link]

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-BroMo-3-fluoroisoquinoline. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

-

Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

-

Study.com. (n.d.). Video: Organic Solvents Definition, Types & List. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. PubMed Central. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ACS Publications. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-chloroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (1951). Some observations in the use of halogen substituted derivatives of quinoline in dermatological practice. PubMed. Retrieved from [Link]

Sources

- 1. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. improvedpharma.com [improvedpharma.com]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some observations in the use of halogen substituted derivatives of quinoline in dermatological practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fountainmagazine.com [fountainmagazine.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Solvents Definition, Types & List - Video | Study.com [study.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 18. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. OECD 105 - Phytosafe [phytosafe.com]

- 20. filab.fr [filab.fr]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 24. pharmaguru.co [pharmaguru.co]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

theoretical calculation of 6-Bromo-3-fluoroquinoline molecular orbitals

An In-Depth Technical Guide to the Theoretical Calculation of 6-Bromo-3-fluoroquinoline Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of this compound, a halogenated quinoline derivative of significant interest in medicinal chemistry. We delve into the foundational principles of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offering a rationale for selecting the appropriate computational approach. This document outlines a detailed, step-by-step protocol for geometry optimization, single-point energy calculation, and the subsequent analysis of frontier molecular orbitals (HOMO and LUMO). By synthesizing theoretical accuracy with practical insights, this guide aims to empower researchers to leverage computational chemistry for predicting molecular reactivity, understanding electronic properties, and accelerating the rational design of novel therapeutic agents.

Introduction: The Nexus of Computational Chemistry and Drug Discovery

The Significance of Quinoline Scaffolds in Medicinal Chemistry

The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-malarial, and antimicrobial properties.[2][3] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The Role of Halogenation in Modulating Molecular Properties

The introduction of halogen atoms—in this case, bromine and fluorine—onto the quinoline scaffold is a deliberate strategy to modulate the molecule's physicochemical properties.[1] Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding affinity to biological targets.[1] Bromine, a larger and more polarizable atom, can introduce specific interactions, such as halogen bonding, and serve as a reactive handle for further synthetic transformations.[4][5] Understanding the electronic influence of these substituents is paramount for predicting their impact on the molecule's function.

Frontier Molecular Orbitals: Harbingers of Chemical Reactivity

At the heart of molecular reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7]

-

HOMO: Represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Its energy level (E_HOMO) is correlated with the molecule's ionization potential.[8][9]

-

LUMO: Represents the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. Its energy level (E_LUMO) is related to the electron affinity.[8] The energy gap between these two orbitals (ΔE = E_LUMO - E_HOMO) is a critical descriptor of the molecule's kinetic stability and chemical reactivity.[7][10] A smaller gap generally implies higher reactivity.[10] In drug design, the energies and shapes of these orbitals govern how a ligand will interact with its biological target.[11]

Overview of Computational Approaches

To probe these electronic properties, we turn to quantum chemical methods. Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method are two of the most powerful and widely used approaches for calculating molecular electronic structure.[12][13] DFT, in particular, offers a favorable balance of computational accuracy and efficiency, making it a workhorse for systems of pharmaceutical interest.[12]

Theoretical Foundations and Method Selection

The Core Principles: DFT vs. Hartree-Fock

The primary goal of these methods is to solve the time-independent Schrödinger equation for a multi-electron system.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[14] It treats electron-electron repulsion in an averaged, mean-field way, neglecting the instantaneous correlation of electron movements.[14][15] While computationally robust, this neglect of electron correlation is a significant limitation.

-

Density Functional Theory (DFT): DFT offers a more pragmatic approach. Instead of calculating the complex many-electron wavefunction, it focuses on the electron density, from which all ground-state properties can be derived.[13] The core challenge in DFT is finding the exact form of the exchange-correlation functional, which accounts for both the exchange energy (as in HF) and the electron correlation energy. Numerous approximations for this functional exist (e.g., B3LYP, PBE0, M06-2X), providing a toolkit of methods that often yield results of higher accuracy than HF at a similar computational cost.[9]

The Language of Orbitals: Basis Sets

Molecular orbitals are constructed as a Linear Combination of Atomic Orbitals (LCAO).[16] The "atomic orbitals" used in computation are not the true orbitals but mathematical functions called basis functions. The collection of these functions for each atom in the molecule is the basis set .

The choice of basis set is a critical decision that balances accuracy against computational demand.[5][17] For a molecule like this compound, which contains heavy atoms (Br) and electronegative atoms (F, N), a well-chosen basis set is essential.

-